

Soraprazan clinical trial results analysis

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Compound Focus: Soraprazan

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Trial Design and Baseline Data

The **STArgardt Remofuscin Treatment Trial (STARTT)** was a Phase II, multinational, double-masked, placebo-controlled proof-of-concept study [1]. The key details are summarized below.

| Trial Aspect | Details |
|-----------------------|--|
| Official Name | STARTT (STArgardt Remofuscin Treatment Trial) [1] |
| EudraCT Number | 2018-001496-20 [1] [2] |
| ClinicalTrials.gov ID | Information not provided in search results |
| Phase | Phase II [1] |
| Status | Completed (as per EU Clinical Trials Register) [2] |
| Study Drug | Remofuscin (active ingredient: Soraprazan) 20 mg tablets [1] |
| Patient Population | 87 adults with genetically confirmed STGD1 [1] |
| Design | Randomized (2:1 drug:placebo), double-masked, placebo-controlled [1] |
| Treatment Duration | 24 months [1] |

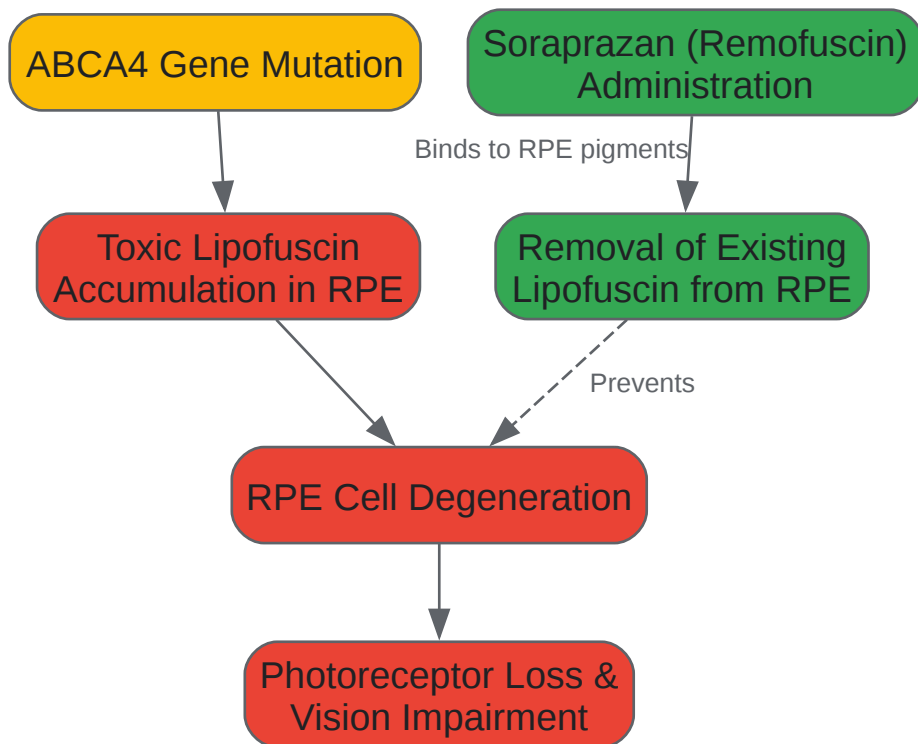
| Trial Aspect | Details |
|-----------------|---|
| Primary Outcome | Change in quantitative autofluorescence (qAF8) from baseline to 24 months [1] |

The baseline characteristics of the 87 enrolled patients, which is the largest multinational STGD1 cohort to undergo standardized qAF imaging, are as follows [1]:

| Baseline Characteristic | Median (Range) or Mean \pm SD |
|---|---------------------------------|
| Age | 35 \pm 11 years |
| Sex (Female) | 56% (49 patients) |
| qAF8 Value | 438 Units (range 210-729) |
| Best Corrected Visual Acuity (BCVA) | 0.50 (range 0.13-0.80) |
| Low Luminance Visual Acuity (LLVA) | 0.20 (range 0.06-0.63) |
| Mean Retinal Sensitivity (Microperimetry) | 20.4 dB (range 0.0-28.8) |
| Central Subfield Retinal Thickness | 142 μ m (range 72-265) |
| Reading Speed | 108 \pm 39 words/minute |

Mechanism of Action and Preclinical Data

The diagram below illustrates the proposed mechanism of **Soraprazan** (Remofuscin) based on preclinical studies.



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Preclinical studies support this mechanism:

- **Lipofuscin Removal:** The drug was discovered to remove existing lipofuscin from retinal pigment epithelium (RPE) cells in animal models, including primates and ABCA4^{-/-} knockout mice [1] [3].
- **RPE Specificity:** Pharmacokinetic studies in mice showed that after intravitreal injection, Remofuscin specifically accumulated in the RPE by binding to pigments like lipofuscin and melanin, creating a long-lasting depot effect [3].

Status of Clinical Trial Results

The STARTT trial is listed as "**Completed**" in the European Union Clinical Trials Register [2]. However, a peer-reviewed publication reporting the **final efficacy outcomes** (e.g., the change in qAF or visual function after 24 months of treatment) is not yet available in the searched literature.

- **What is Known:** The detailed trial protocol, methodology, and comprehensive baseline characteristics of the patient cohort are published [1].
- **What is Pending:** The comparative results of the Remofuscin treatment group versus the placebo group after 24 months, which will determine the drug's efficacy and safety, are awaited.

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References

1. The STArgardt Remofuscin Treatment Trial (STARTT) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
2. 2018-001496-20 [clinicaltrialsregister.eu]
3. Penetration, distribution, and elimination of remofuscin/ soraprazan in... [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

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